S-Methoprene
Overview
Description
(+)-Methoprene, also known as (7S)-Methoprene or ZR 2458, is a synthetic juvenile hormone analog. It is widely used as an insect growth regulator, disrupting the lifecycle of insects by mimicking natural juvenile hormones. This compound is particularly effective in controlling populations of pests such as mosquitoes, fleas, and other insects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Methoprene involves several steps, starting from basic organic compounds. One common synthetic route includes the following steps:
Preparation of the starting material: The synthesis begins with the preparation of a suitable starting material, such as a substituted cyclohexanone.
Formation of the intermediate: The starting material undergoes a series of reactions, including aldol condensation and reduction, to form an intermediate compound.
Final steps: The intermediate is then subjected to further reactions, such as esterification and isomerization, to yield (+)-Methoprene.
Industrial Production Methods
In industrial settings, the production of (+)-Methoprene is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or continuous flow reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain high-purity (+)-Methoprene.
Chemical Reactions Analysis
Types of Reactions
(+)-Methoprene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(+)-Methoprene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of insect growth regulators and their interactions with biological systems.
Biology: Employed in research on insect development and metamorphosis, as well as in studies on hormone regulation.
Medicine: Investigated for its potential use in controlling vector-borne diseases by targeting insect populations.
Industry: Widely used in pest control products to manage insect populations in agriculture, public health, and veterinary applications.
Mechanism of Action
(+)-Methoprene exerts its effects by mimicking natural juvenile hormones in insects. It binds to juvenile hormone receptors, disrupting the normal hormonal balance and preventing the insect from maturing into an adult. This interference with the insect’s lifecycle ultimately leads to the death of immature stages, reducing the overall population.
Comparison with Similar Compounds
(+)-Methoprene is unique among insect growth regulators due to its specific mode of action and high efficacy. Similar compounds include:
Pyriproxyfen: Another juvenile hormone analog with similar applications in pest control.
Hydroprene: A synthetic juvenile hormone analog used in controlling cockroach populations.
Fenoxycarb: An insect growth regulator that mimics juvenile hormones and is used in various pest control products.
Compared to these compounds, (+)-Methoprene is often preferred for its effectiveness and safety profile in various applications.
Properties
Molecular Formula |
C19H34O3 |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
propan-2-yl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3 |
InChI Key |
NFGXHKASABOEEW-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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